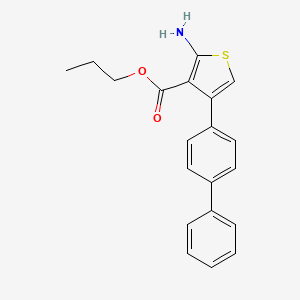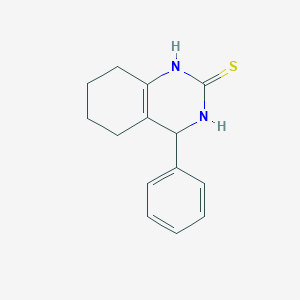
4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione
Übersicht
Beschreibung
“4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione” is a chemical compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives have been the subject of numerous research studies due to their diverse pharmacological activities .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves a multicomponent reaction of aldehydes, cycloketones, and cyanoacetamide . In one study, sodium silicate (Na2SiO3) was used for this reaction, and the effect of SnFe2O4 nanoparticles on the catalytic potential of Na2SiO3 was investigated . The desired products synthesized by this method include various quinazoline derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazoline derivatives can include cyclization of 2-aminobenzonitrile with DMF, the reaction of CO2 and 2-aminobenzonitriles, carbonylation and then cyclization of anthranilamide, and treatment of substituted anthranilic acid with potassium cyanate .Wissenschaftliche Forschungsanwendungen
Anti-Proliferative Activities
Quinazoline derivatives, including quinazoline-2,4(1H,3H)-diones, exhibit promising anti-proliferative effects against various cancer cell lines. Notably:
- HCT-116 and MCF-7 Cell Lines : These compounds have demonstrated anti-proliferative activity against HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma) cell lines .
- LNCaP and Prostate Cancer Cell Lines : Quinazoline-2,4(1H,3H)-diones also exhibit anti-proliferative activity in LNCaP (prostate cancer) cell lines .
PI3K-α Inhibition
Selective inhibition of PI3K-α (phosphoinositide 3-kinase alpha) is crucial for cancer therapy. Quinazoline-2,4(1H,3H)-dione derivatives have shown isoform-selective PI3K-α inhibition .
PARP-1/2 Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors are used in cancer treatment. Quinazoline-2,4(1H,3H)-diones exhibit PARP-1/2 inhibition activity, which is relevant for cancer therapy .
Synthetic Methods
Various methods exist for synthesizing quinazoline-2,4(1H,3H)-diones. For example:
- Multicomponent Reaction : Jiang et al. developed a method involving a multicomponent reaction of aldehydes, cycloketones, and cyanoacetamide under microwave irradiation conditions. Basic catalysts like K2CO3 and Cs2CO3 were employed .
- Other Routes : Quinazoline-2,4(1H,3H)-diones can also be synthesized via cyclization of 2-aminobenzonitrile with DMF, CO2 reaction with 2-aminobenzonitriles, carbonylation followed by cyclization of anthranilamide, or treatment of substituted anthranilic acid with potassium cyanate .
Environmental-Friendly Synthesis
Efforts have been made to develop environmentally friendly procedures for synthesizing quinazoline derivatives. For instance, tetrabutylammonium hexatungstate has been used as a reusable heterogeneous catalyst for the synthesis of novel 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-1H-quinazolin-2-ones/thiones under solvent-free conditions .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Quinazoline derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets due to their diverse range of biological properties .
Mode of Action
It’s known that quinazoline derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
It’s known that quinazoline derivatives have shown good analgesic, antibacterial, and locomotor activity .
Eigenschaften
IUPAC Name |
4-phenyl-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBGWDJYLPXCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(NC(=S)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407409 | |
| Record name | 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |
CAS RN |
65331-17-1 | |
| Record name | 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




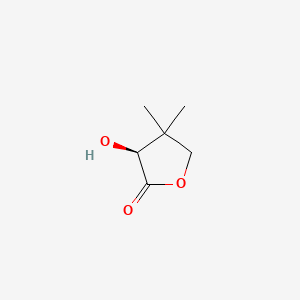
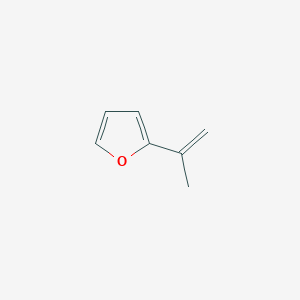
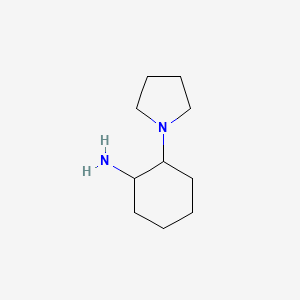
![2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate](/img/structure/B3023539.png)
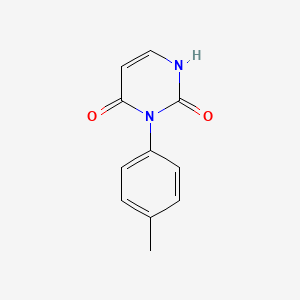

![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3023544.png)

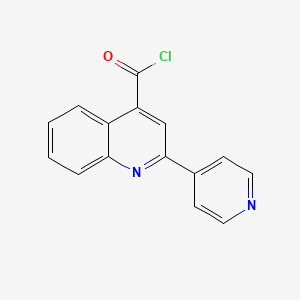

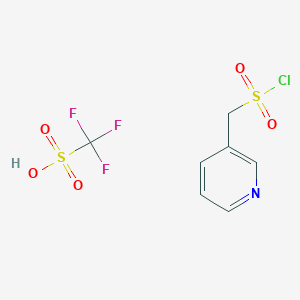
![pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3023550.png)
